molecular formula C15H31N B1204815 2-Butyl-5-heptylpyrrolidine CAS No. 61772-92-7

2-Butyl-5-heptylpyrrolidine

Cat. No.: B1204815
CAS No.: 61772-92-7
M. Wt: 225.41 g/mol
InChI Key: FIXZYWKWWCBXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-5-heptylpyrrolidine: is a nitrogen-containing heterocyclic compound with the molecular formula C15H31N . It is a derivative of pyrrolidine, a five-membered ring structure containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-heptylpyrrolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a butyl-substituted pyrrolidine with a heptyl halide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, and the product is purified through distillation or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-5-heptylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Butyl-5-heptylpyrrolidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs targeting various diseases, including cancer and infectious diseases .

Medicine: Pyrrolidine derivatives are known for their pharmacological activities. This compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2-Butyl-5-heptylpyrrolidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Butyl-5-heptylpyrrolidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its long alkyl chains contribute to its lipophilicity and potential interactions with lipid membranes, making it distinct from other pyrrolidine derivatives .

Properties

CAS No.

61772-92-7

Molecular Formula

C15H31N

Molecular Weight

225.41 g/mol

IUPAC Name

2-butyl-5-heptylpyrrolidine

InChI

InChI=1S/C15H31N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14-16H,3-13H2,1-2H3

InChI Key

FIXZYWKWWCBXRZ-UHFFFAOYSA-N

SMILES

CCCCCCCC1CCC(N1)CCCC

Canonical SMILES

CCCCCCCC1CCC(N1)CCCC

Synonyms

2-butyl-5-heptylpyrrolidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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